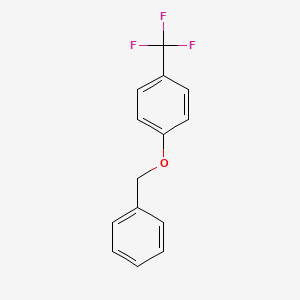

1-(Benzyloxy)-4-(Trifluormethyl)benzol

Übersicht

Beschreibung

1-(Benzyloxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Wirkmechanismus

Target of Action

Compounds containing the trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 1-(Benzyloxy)-4-(trifluoromethyl)benzene is likely related to the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .

Biochemical Pathways

The trifluoromethylation of carbon-centered radical intermediates is a key process . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Pharmacokinetics

The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals have been studied, which could provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

Result of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Action Environment

The relative reaction efficiency of different trifluoromethylation reagents has been studied, which could provide insights into the influence of environmental factors .

Biochemische Analyse

Biochemical Properties

1-(Benzyloxy)-4-(trifluoromethyl)benzene plays a role in biochemical reactions, particularly those involving carbon-centered radical intermediates . The trifluoromethyl group of this compound is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials

Cellular Effects

Compounds with a trifluoromethyl group have been found to play a significant role in various cellular processes

Molecular Mechanism

It is known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that trifluoromethyl-containing compounds can participate in redox reactions , which may influence metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(trifluoromethyl)benzene typically involves the introduction of the trifluoromethyl group to a benzyloxybenzene precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic trifluoromethylation reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Vergleich Mit ähnlichen Verbindungen

- 1-(Benzyloxy)-4-(difluoromethyl)benzene

- 1-(Benzyloxy)-4-(monofluoromethyl)benzene

- 1-(Benzyloxy)-4-(methyl)benzene

Comparison: 1-(Benzyloxy)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group significantly enhances the compound’s electron-withdrawing ability, lipophilicity, and metabolic stability, making it more suitable for applications in pharmaceuticals and materials science .

Biologische Aktivität

1-(Benzyloxy)-4-(trifluoromethyl)benzene, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in relation to enzyme inhibition and therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

1-(Benzyloxy)-4-(trifluoromethyl)benzene is characterized by a trifluoromethyl group and a benzyloxy moiety, which contribute to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Biological Activity Overview

The biological activity of 1-(benzyloxy)-4-(trifluoromethyl)benzene primarily revolves around its interaction with various enzymes and receptors. Key areas of interest include:

- Inhibition of Monoamine Oxidases (MAOs) : Research indicates that compounds with benzyloxy groups exhibit potent inhibitory effects on human monoamine oxidase A (hMAO-A) and B (hMAO-B). For instance, chalcones substituted with benzyloxy moieties showed IC50 values as low as 0.067 μM against hMAO-B, indicating strong inhibitory potential .

- CYP Enzyme Modulation : The compound has been evaluated for its effects on cytochrome P450 enzymes, particularly CYP3A4. Studies suggest that the benzyloxy group can influence the activity of drug-metabolizing enzymes, potentially affecting the pharmacokinetics of co-administered drugs .

- S1P1 Receptor Modulation : 1-(Benzyloxy)-4-(trifluoromethyl)benzene derivatives have been identified as S1P1 receptor modulators, which are relevant in treating autoimmune diseases and disorders related to lymphocyte activity .

Case Study 1: Inhibition of hMAO-B

A study evaluated a series of benzyloxy-substituted chalcones for their inhibitory effects on hMAO-B. The findings revealed that compounds with the benzyloxy group exhibited significant potency, with B10 (IC50 = 0.067 μM) being the most effective. The study also highlighted the structure-activity relationship (SAR), emphasizing that the positioning of substituents significantly influenced inhibitory activity .

Case Study 2: CYP3A4 Interaction

An investigation into the interaction of 1-(benzyloxy)-4-(trifluoromethyl)benzene with CYP3A4 demonstrated that this compound could act as a substrate or inhibitor depending on its concentration. The modulation of CYP3A4 activity was assessed using fluorogenic substrates, revealing important implications for drug metabolism and potential drug-drug interactions .

Table 1: Inhibitory Activity of Benzyloxy Compounds on hMAO-B

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| B10 | 0.067 | 504.791 |

| B15 | 0.12 | 287.600 |

Table 2: Effects on CYP3A4 Activity

| Concentration (μM) | CYP3A4 Activity (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of compounds containing trifluoromethyl groups. Studies indicate potential adverse effects at high doses, including liver and kidney toxicity . Therefore, careful evaluation during drug development is necessary.

Eigenschaften

IUPAC Name |

1-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRFAICCYVUTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383982 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70097-65-3 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 1-(Benzyloxy)-4-(trifluoromethyl)benzene used in the study of fluoxetine's electrochemical behavior?

A: The research aimed to understand the complex electrochemical oxidation of fluoxetine, which involves multiple potential reaction sites. 1-(Benzyloxy)-4-(trifluoromethyl)benzene, alongside N-methyl-3-phenylpropan-1-amine hydrochloride, served as a critical structural analog. By isolating the substituted aromatic nucleus present in fluoxetine, researchers could specifically investigate its role in the oxidation process without interference from the secondary amine group. This approach facilitated a more accurate and detailed understanding of how the aromatic structure contributes to fluoxetine's overall electrochemical behavior. [] You can find more details about the study here:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.